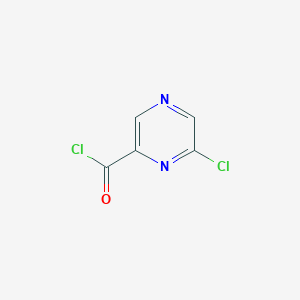
6-Chloropyrazine-2-carbonyl chloride
Cat. No. B115733
Key on ui cas rn:
148673-71-6
M. Wt: 176.99 g/mol
InChI Key: UHYKRNKLQNXGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08518952B2
Procedure details


A mixture of 2-chloro-6-carboxy-pyrazine (1000 mg, 6.3 mmol) in ACN (20 mL) was treated with thionyl chloride (800 uL). The resulting mixture, which became homogeneous upon heating, was refluxed for 2 h. The solvent was removed under reduced pressure which gave an oil. The crude product was used in the next step.



[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]([OH:10])=O)[N:3]=1.S(Cl)([Cl:13])=O>C(#N)C>[Cl:1][C:2]1[N:3]=[C:4]([C:8]([Cl:13])=[O:10])[CH:5]=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1000 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CN=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
800 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave an oil
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CN=CC(=N1)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
